molecular formula C19H18O5 B2986612 Methyl (E)-4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate CAS No. 1993667-06-3

Methyl (E)-4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate

Cat. No.: B2986612
CAS No.: 1993667-06-3
M. Wt: 326.348
InChI Key: UWVOFOBIZWYIMR-BOPFTXTBSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .


Physical and Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties may also be studied .

Scientific Research Applications

Inhibition of Kynurenine-3-Hydroxylase

The synthesis and structure-activity relationship of esters and acids related to Methyl (E)-4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate were explored for their potential as inhibitors of kynurenine-3-hydroxylase. This enzyme plays a crucial role in the kynurenine pathway, which is involved in neurodegeneration. Compounds in this category have shown to be potent inhibitors, suggesting their application in developing neuroprotective agents (Drysdale, Hind, Jansen, & Reinhard, 2000).

Anti-Microbial Activity

A derivative, Methyl 4-Oxo-4-phenylbut-2-enoate, has shown in vivo activity against MRSA by inhibiting MenB in the bacterial menaquinone biosynthesis pathway. This discovery highlights its potential as a new anti-MRSA candidate, indicating that similar compounds, including this compound, may possess antibacterial properties and could be developed into treatments for drug-resistant bacterial infections (Matarlo, Lu, Daryaee, et al., 2016).

Liquid Crystalline Behavior

Research on compounds structurally related to this compound has shown that alterations in their chemical structure can lead to different liquid crystalline phases. This variability in mesophase behavior, depending on the substitution pattern and terminal groups, offers a platform for designing new materials with specific optical and electronic properties, relevant for applications in displays and sensors (Al-Obaidy, Tomi, & Abdulqader, 2021).

Synthesis of Heterocyclic Systems

The compound has been used as a precursor in the synthesis of various heterocyclic systems, demonstrating its versatility in organic synthesis. The ability to undergo transformations into complex molecules makes it a valuable building block for the development of pharmaceuticals and other bioactive molecules (Selič, Grdadolnik, & Stanovnik, 1997).

Optical and Nonlinear Properties

Schiff base compounds derived from related esters exhibit unique optical and nonlinear properties. The introduction of electron-donating or withdrawing groups significantly affects their luminescence and quantum yields, making them potential candidates for optical limiters and other photonic applications (Abdullmajed, Sultan, Al-Asadi, et al., 2021).

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine its mechanism of action. This could involve looking at the compound’s interactions with biological molecules and its effects on biological systems .

Future Directions

This could involve suggesting further studies that could be conducted on the compound. This might include suggesting modifications to the compound to improve its properties or suggesting new reactions or uses for the compound .

Properties

IUPAC Name

methyl (E)-4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-13-10-15(16(20)11-17(21)19(22)23-2)8-9-18(13)24-12-14-6-4-3-5-7-14/h3-11,20H,12H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZXFEYPXDHMER-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=CC(=O)C(=O)OC)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\C(=O)C(=O)OC)/O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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